An In-Depth Technical Guide to 4-Bromo-p-terphenyl (CAS 1762-84-1)
An In-Depth Technical Guide to 4-Bromo-p-terphenyl (CAS 1762-84-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architect of Modern Electronics and Synthesis
In the vast landscape of chemical intermediates, certain molecules stand out not for their complexity, but for the elegant simplicity and profound utility they offer. 4-Bromo-p-terphenyl is one such cornerstone, a seemingly straightforward aromatic hydrocarbon that serves as a critical building block in materials science and organic synthesis. Its rigid, π-conjugated terphenyl backbone, combined with a strategically placed reactive bromine handle, makes it an indispensable precursor for the synthesis of advanced materials that define our modern technological era.[1] This guide, intended for the discerning researcher and development scientist, moves beyond a simple recitation of properties. Instead, it aims to provide a deeper understanding of the causality behind its applications, offering field-proven insights into its synthesis, characterization, and pivotal role in transformative technologies like Organic Light-Emitting Diodes (OLEDs) and as a scaffold in the nuanced world of medicinal chemistry.
Section 1: Core Molecular Profile and Physicochemical Properties
4-Bromo-p-terphenyl is a solid, crystalline compound at room temperature, appearing as a white to off-white powder.[1] Its structure is characterized by three phenyl rings linked in a para configuration, with a single bromine atom substituted on one of the terminal rings. This structure imparts a high degree of thermal stability and a propensity for π-stacking interactions, which are crucial for its applications in electronic materials.
Physicochemical Data
The fundamental physical and chemical properties of 4-Bromo-p-terphenyl are summarized in the table below, providing a quantitative basis for its handling and application in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1762-84-1 | [2] |
| Molecular Formula | C₁₈H₁₃Br | [2] |
| Molecular Weight | 309.21 g/mol | [2] |
| Melting Point | 232 °C | [3] |
| Boiling Point | 441.9 ± 14.0 °C (Predicted) | [3] |
| Density | 1.309 g/cm³ (Predicted) | [3] |
| Appearance | White to off-white powder/crystal | [1] |
| Solubility | Generally insoluble in water, soluble in hot organic solvents like toluene and nitrobenzene. |
Structural Representation
The molecular structure of 4-Bromo-p-terphenyl is fundamental to its reactivity and function. The Graphviz diagram below illustrates its atomic connectivity and three-dimensional arrangement.
Caption: Molecular structure of 4-Bromo-p-terphenyl.
Section 2: Synthesis and Purification
The primary route to 4-Bromo-p-terphenyl is through the electrophilic bromination of p-terphenyl.[4] This seemingly straightforward reaction requires careful control of conditions to favor mono-bromination at the 4-position and minimize the formation of di- and poly-brominated byproducts.
Representative Synthesis Protocol: Electrophilic Bromination of p-Terphenyl
This protocol is a representative method and may require optimization based on laboratory conditions and desired scale.
Materials:
-
p-Terphenyl
-
Liquid Bromine (Br₂)
-
Bromobenzene (solvent)
-
Methanol
-
Toluene
Procedure:
-
In a 2 L reaction flask equipped with a stirrer and reflux condenser, add p-terphenyl (100g) and bromobenzene (1 L).[5]
-
With stirring, carefully add liquid bromine (174g) to the mixture.[5]
-
Heat the reaction mixture to 100-105°C and maintain this temperature for 40 hours.[5] It is crucial to perform this reaction in a well-ventilated fume hood due to the evolution of hydrogen bromide gas.
-
After the reaction period, cool the mixture to room temperature (25-30°C).[5]
-
Slowly pour the reaction mixture into 2 L of methanol with stirring. This will precipitate the crude product.
-
Stir the methanol slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with 800 mL of methanol to remove unreacted bromine and other soluble impurities.[5]
-
Dry the crude product in a vacuum oven at 60°C for 2 hours.[5]
Purification by Recrystallization
High purity is paramount for the use of 4-Bromo-p-terphenyl in electronic applications.[1][6] Recrystallization is an effective method for its purification.
Solvent System Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For 4-Bromo-p-terphenyl, toluene has been shown to be an effective solvent.[5] A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, can also be effective where the compound is soluble in the first solvent and insoluble in the second.[7]
Representative Recrystallization Protocol (Toluene):
-
Transfer the dried crude product to a flask of appropriate size.
-
Add a minimal amount of hot toluene to dissolve the solid completely. The solution should be saturated.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, further cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold toluene.
-
Dry the crystals under vacuum to remove any residual solvent.
Section 3: Spectroscopic Characterization
Unambiguous identification and purity assessment of 4-Bromo-p-terphenyl are achieved through a combination of spectroscopic techniques. The following data are representative of what is expected for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic region will show a complex multiplet pattern due to the coupling of protons on the three phenyl rings.
-
Predicted Chemical Shifts (δ, ppm):
-
~7.30-7.50 (m): Protons of the terminal unsubstituted phenyl ring.
-
~7.50-7.70 (m): Protons of the central phenyl ring and the brominated phenyl ring. The protons ortho to the bromine atom will be shifted downfield compared to the meta protons.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Predicted Chemical Shifts (δ, ppm):
-
~122.0: Carbon bearing the bromine (ipso-carbon). The "heavy atom effect" of bromine causes an upfield shift compared to what would be expected based on electronegativity alone.[8]
-
~127.0 - 132.0: Aromatic CH carbons.
-
~138.0 - 141.0: Quaternary aromatic carbons (linking the phenyl rings).
-
FT-IR Spectroscopy
Infrared spectroscopy is used to identify the functional groups and the overall "fingerprint" of the molecule.
-
Characteristic Absorption Bands (cm⁻¹):
-
~3030-3100: C-H stretching of the aromatic rings.
-
~1600, 1480, 1400: C=C stretching vibrations within the aromatic rings.
-
~1000-1100: In-plane C-H bending.
-
~690-900: Out-of-plane C-H bending, which can be indicative of the substitution pattern on the phenyl rings.
-
~500-600: C-Br stretching.
-
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺):
-
A characteristic pair of peaks of nearly equal intensity at m/z 308 and 310, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[9]
-
-
Key Fragmentation Peaks:
-
m/z 229: Loss of the bromine atom ([M-Br]⁺).
-
m/z 152: Biphenyl fragment.
-
Section 4: Key Applications in Research and Development
The utility of 4-Bromo-p-terphenyl stems from its rigid aromatic core and the reactive C-Br bond, making it a versatile building block, particularly in the synthesis of π-conjugated systems.[1]
Intermediate for OLED and Liquid Crystal Materials
4-Bromo-p-terphenyl is a crucial intermediate in the synthesis of materials for OLEDs and liquid crystal displays (LCDs).[1][10] The terphenyl core provides a robust, thermally stable scaffold with desirable electronic properties. The bromine atom serves as a synthetic handle for introducing other functional groups through cross-coupling reactions to fine-tune the photophysical properties, such as the emission color and efficiency of OLED emitters or the mesophase behavior of liquid crystals.[1][6] Specifically, it is used in the synthesis of blue fluorescent emitters, which are critical for full-color displays.[1][11]
Precursor in Suzuki-Miyaura Cross-Coupling Reactions
The C-Br bond in 4-Bromo-p-terphenyl is readily activated by palladium catalysts, making it an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of new carbon-carbon bonds, extending the π-conjugated system by coupling with various arylboronic acids. This is a powerful method for synthesizing complex biaryl and polyaryl structures that are central to many advanced materials.[10]
Caption: Suzuki-Miyaura coupling workflow with 4-Bromo-p-terphenyl.
Representative Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid
This protocol is adapted from established procedures for similar aryl bromides and serves as a starting point for optimization.[12]
Materials:
-
4-Bromo-p-terphenyl
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBuPF)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Brine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4-Bromo-p-terphenyl (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and anhydrous K₃PO₄ (2.0 equiv.).[12]
-
Add anhydrous THF or dioxane to achieve a concentration of approximately 0.1 M with respect to the 4-Bromo-p-terphenyl.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
In a separate vial, add Pd(OAc)₂ (0.02 equiv.) and DtBuPF (0.04 equiv.) and quickly add them to the reaction flask under a positive flow of argon.[12]
-
Seal the flask and heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 1N HCl (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the desired 4-(4-methoxyphenyl)-p-terphenyl.
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling 4-Bromo-p-terphenyl and the reagents used in its synthesis and reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[5]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.[5][14]
-
Palladium Catalysts: Palladium on carbon can be pyrophoric, especially after use in hydrogenations. Handle with care under an inert atmosphere when possible.[16][17]
Section 6: Conclusion and Future Outlook
4-Bromo-p-terphenyl is a testament to the principle that foundational molecules are the engines of innovation. Its utility in creating the advanced materials that power our displays and its versatility as a synthetic intermediate ensure its continued relevance in research and development.[1] As the demand for more efficient and stable OLEDs grows and the quest for novel molecular architectures in medicinal chemistry continues, the strategic application of 4-Bromo-p-terphenyl will undoubtedly play a significant role in shaping the future of these fields. Its robust structure and reliable reactivity provide a solid foundation upon which countless new technologies and therapies can be built.
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